molecular formula C16H10O B1583413 Benzo[b]naphtho[1,2-d]furan CAS No. 205-39-0

Benzo[b]naphtho[1,2-d]furan

Cat. No. B1583413
CAS RN: 205-39-0
M. Wt: 218.25 g/mol
InChI Key: BCBSVZISIWCHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H10O . It is a heterocyclic compound consisting of fused benzene and furan rings .


Synthesis Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . The starting terarylenes were prepared via a new three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .


Molecular Structure Analysis

The molecular structure of Benzo[b]naphtho[1,2-d]furan is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[b]naphtho[1,2-d]furan include a molecular weight of 218.2500 . More specific properties like boiling point or melting point are not mentioned in the search results.

Scientific Research Applications

Photochemical Synthesis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Therapeutic Agents for Diabetes Mellitus

Compounds based on this polycycle have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors . Based on the results obtained, these compounds have been suggested as effective therapeutic agents for the treatment of diabetes mellitus .

Anticancer and Antimicrobial Activity

Several natural products with a dibenzo[b,d]-furan moiety, which is similar to the benzo[b]naphtho[1,2-d]furan structure, display remarkable anticancer and antimicrobial activity .

Anti-allergic Agents

Compounds containing the dibenzo[b,d]furan fragment, which is structurally related to benzo[b]naphtho[1,2-d]furan, can inhibit tumor necrosis factor (TNF-α) production and can be employed as anti-allergic agents .

Antioxidant Activity

This class of compounds, including benzo[b]naphtho[1,2-d]furan, possesses antioxidant activity .

Anti-inflammatory and Antimalarial Activities

Compounds in this class also exhibit anti-inflammatory and antimalarial activities .

Organic Electroluminescence Devices

Benzo[b]naphtho[2,3-d]furan, 3-bromo-, a novel anthracene derivative, has promising applications in organic electroluminescence (EL) devices . This compound possesses unique characteristics that make it suitable for integration into organic light-emitting materials .

Natural Products Derivation

Three new benzo[b]naphtho[2,1-d]furans, usambarins A−C, were isolated from the extract of the stem and roots of Streblus usambarensis (Moraceae) . These compounds are examples of natural products derived from benzo[b]naphtho[1,2-d]furan.

Safety and Hazards

Safety measures for handling Benzo[b]naphtho[1,2-d]furan include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. All sources of ignition should be removed .

properties

IUPAC Name

naphtho[2,1-b][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNNQQHTXDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942673
Record name Benzo[b]naphtho[1,2-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205-39-0
Record name Benzo[b]naphtho[1,2-d]furan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]naphtho[1,2-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]naphtho[1,2-d]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the atmosphere of argon, 55.5 g of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, 119 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1 L of anhydrous 1,4-dioxane were placed in a flask. The resulting mixture was stirred under reflux for 12 hours. After cooling to room temperature, the reaction solution was extracted with toluene, and deposited solids were filtered out. The filtrate was concentrated by means of a rotary evaporator, and residues were purified by silica gel column chromatography, whereby 32.7 g of (yield: 60%) of benzo[b]naphtho[2,1-d]furan was obtained.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]naphtho[1,2-d]furan
Reactant of Route 2
Benzo[b]naphtho[1,2-d]furan
Reactant of Route 3
Benzo[b]naphtho[1,2-d]furan
Reactant of Route 4
Benzo[b]naphtho[1,2-d]furan
Reactant of Route 5
Benzo[b]naphtho[1,2-d]furan
Reactant of Route 6
Benzo[b]naphtho[1,2-d]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.